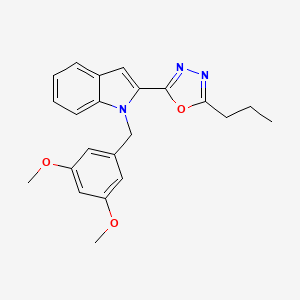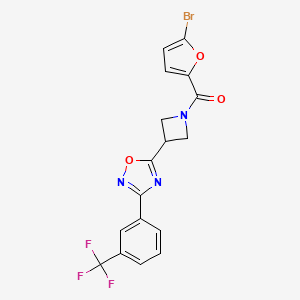![molecular formula C16H23N3O2 B2442133 Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380041-29-0](/img/structure/B2442133.png)
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CP-47,497, and it is a synthetic cannabinoid that has been used in various studies to investigate the biochemical and physiological effects of cannabinoids.
作用機序
The mechanism of action of CP-47,497 involves the binding of the compound to the cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. CP-47,497 has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, appetite stimulation, and mood alteration. Studies have also shown that this compound can affect the cardiovascular system, leading to changes in blood pressure and heart rate. Additionally, CP-47,497 has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
CP-47,497 has several advantages for use in lab experiments, including its high affinity for the cannabinoid receptors and its ability to stimulate these receptors in a manner similar to natural cannabinoids. However, this compound also has several limitations, including its complex synthesis method and the potential for off-target effects due to its non-selective binding to other receptors.
将来の方向性
There are several future directions for research on CP-47,497, including the development of more selective compounds that target specific cannabinoid receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of CP-47,497 in the treatment of various diseases, including chronic pain, inflammation, and neurological disorders. Further research is also needed to investigate the long-term effects of CP-47,497 on the cardiovascular system and other physiological processes.
合成法
The synthesis of CP-47,497 involves several steps, including the reaction of 4-(5-methylpyrimidin-2-yl)oxypiperidine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product. The synthesis of CP-47,497 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CP-47,497 has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to have high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes, including pain, appetite, and mood. Studies have shown that CP-47,497 can stimulate these receptors, leading to a range of effects that are similar to those of natural cannabinoids.
特性
IUPAC Name |
cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-17-16(18-11-12)21-14-6-8-19(9-7-14)15(20)13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQZDTXTLDFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)


![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442057.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)
![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)




![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2442073.png)